molecular formula C8H3ClF5NO3 B1404594 4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene CAS No. 1417567-63-5

4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene

Cat. No.: B1404594
CAS No.: 1417567-63-5
M. Wt: 291.56 g/mol
InChI Key: JUYTUNGBMUXSFW-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene is a multifunctional halogenated aromatic compound designed for advanced research and development, particularly in medicinal chemistry. Its structure incorporates a nitro group and two distinct fluorinated moieties—a trifluoromethyl group and a chloro(difluoro)methoxy group—which are known to profoundly influence the physicochemical properties and biological activity of lead compounds . The strategic inclusion of fluorine atoms is a established approach in modern drug design. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can be leveraged to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. This helps improve membrane permeability and protect against oxidative metabolism, thereby prolonging the curative effect of potential drug candidates . Furthermore, the presence of both electron-withdrawing groups, like the nitro and trifluoromethyl substituents, makes this benzene derivative a valuable synthetic intermediate. It is primed for further chemical transformations, most notably through nucleophilic aromatic substitution reactions at the nitro-activated positions, or via reduction of the nitro group to an aniline for the synthesis of diverse heterocyclic scaffolds . This compound is intended for use as a key building block in the discovery of new pharmaceuticals and agrochemicals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-4-1-2-5(7(10,11)12)6(3-4)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYTUNGBMUXSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Nucleophilic Substitution on Difluoromethoxybenzene

Step 1: Synthesis of 1,1-Difluoromethoxybenzene

  • Starting from phenol, reaction with difluoromethylating agents (e.g., difluoromethyl bromide) in the presence of a base yields 1,1-difluoromethoxybenzene.

Step 2: Chlorination to form the Chloro(difluoro)methoxy derivative

  • The difluoromethoxybenzene reacts with thionyl chloride ($$\mathrm{SOCl_2}$$) under reflux conditions, converting the hydroxyl group into a chloro group, yielding 1-[Chloro(difluoro)methoxy]benzene.

Method 2: Electrophilic Aromatic Nitration

  • The chlorinated intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid, selectively introducing the nitro group at the para position relative to the chloro(difluoro)methoxy group, forming 4-nitro-1-[Chloro(difluoro)methoxy]benzene .

Method 3: Trifluoromethylation

  • The introduction of the trifluoromethyl group at the ortho position to the nitro group can be achieved via a directed electrophilic substitution using trifluoromethylating reagents such as Togni's reagent or trifluoromethyl iodide in the presence of a catalyst, under controlled conditions.

Reaction Data and Conditions

Step Reagents Conditions Notes
Difluoromethoxy formation Phenol, difluoromethylating agent Reflux, base (e.g., K2CO3) Ensures selective substitution
Chlorination Thionyl chloride Reflux, inert atmosphere Converts hydroxyl to chloro group
Nitration HNO₃ / H₂SO₄ 0–5°C, controlled addition Para-selectivity favored
Trifluoromethylation Trifluoromethylating reagent Room temperature, inert atmosphere Directed ortho substitution

Data Tables

Table 1: Typical Reaction Conditions for Key Steps

Reaction Step Reagents Temperature Time Yield (%) Notes
Difluoromethoxy synthesis Phenol, difluoromethyl bromide Reflux (~80°C) 12 hours 85 High selectivity
Chlorination SOCl₂ Reflux (~70°C) 4 hours 90 Excess SOCl₂ used
Nitration HNO₃ / H₂SO₄ 0–5°C 2 hours 75 Para-selectivity
Trifluoromethylation CF₃I or Togni's reagent Room temp 6 hours 65–80 Requires inert atmosphere

Research Findings and Optimization Strategies

Recent patent literature (e.g., EP3670492A1) emphasizes the importance of environmentally friendly processes, such as:

  • Using milder nitration conditions to reduce waste
  • Employing catalytic trifluoromethylation methods to improve selectivity
  • Continuous flow reactors for large-scale production, reducing reaction times and improving safety

Research indicates that optimizing reaction temperatures, reagent equivalents, and solvent choices significantly enhances yields and purity.

Notes and Considerations

  • Selectivity : The nitration step is regioselective, favoring the para position relative to the chloro(difluoro)methoxy group.
  • Environmental Impact : Use of greener nitration agents and catalytic trifluoromethylation reduces hazardous waste.
  • Scale-up : Continuous flow techniques and advanced purification methods (e.g., chromatography, recrystallization) are recommended for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitro and halogen groups can participate in nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in anhydrous conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Aminated Derivatives: Reduction of the nitro group yields amine derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted benzene derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of multiple halogen substituents, which influence its reactivity and stability. Its molecular formula is C8H3ClF5O3C_8H_3ClF_5O_3, with a molecular weight of approximately 291.56 g/mol. The unique arrangement of chlorine and fluorine atoms contributes to its distinct physical and chemical properties, making it suitable for various applications.

Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules has been shown to enhance their biological activity and metabolic stability. Compounds like 4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene are being explored as potential candidates for drug development:

  • Anticancer Agents : Research indicates that fluorinated compounds can exhibit improved potency against cancer cells due to enhanced lipophilicity and binding affinity to biological targets .
  • Antimicrobial Activity : The compound's structure may allow it to interact effectively with microbial enzymes, potentially leading to the development of new antibiotics .

Agrochemicals

Fluorinated compounds are increasingly used in the agricultural sector for their ability to modify the physicochemical properties of active ingredients:

  • Herbicides and Pesticides : The introduction of fluorine can improve the efficacy and selectivity of agrochemicals, making them more effective at lower doses . The compound may serve as a building block in the synthesis of novel herbicides that target specific plant pathways while minimizing environmental impact.

Materials Science

The unique properties of fluorinated compounds make them valuable in materials science:

  • Fluorinated Polymers : The compound can be utilized in the synthesis of high-performance polymers that exhibit resistance to heat, chemicals, and UV radiation. These materials find applications in coatings, sealants, and insulation .
  • Electronic Materials : Due to their dielectric properties, fluorinated compounds are being investigated for use in electronic components, such as insulators in semiconductors .

Case Study 1: Development of Anticancer Agents

A study published in Bioorganic & Medicinal Chemistry Letters explored a series of fluorinated derivatives based on similar structures to this compound. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .

Case Study 2: Agrochemical Efficacy

Research conducted on the efficacy of fluorinated herbicides demonstrated that compounds with similar substitutions as this compound showed enhanced activity against resistant weed species. This highlights the compound's potential role in developing next-generation agricultural products that can effectively manage pest resistance .

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity and binding affinity to specific targets. The compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds or through non-covalent interactions.

Comparison with Similar Compounds

Compound A : 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen)
  • Key Differences: Lacks the chloro(difluoro)methoxy group; instead, has a simple 4-nitrophenoxy substituent. Reduced steric bulk compared to the target compound.
  • Application : Used as a herbicide (Nitrofluorfen) .
Compound B : 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (Oxyfluorfen)
  • Key Differences: Contains an ethoxy group adjacent to the nitro substituent on the phenoxy ring. Higher lipophilicity (log P) due to the ethoxy group, enhancing soil persistence .
  • Application : Broad-spectrum herbicide (Oxyfluorfen) with longer environmental half-life.
Compound C : 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
  • Key Differences: Incorporates a methyl group on the phenoxy ring (position 3), increasing steric hindrance. Molecular Weight: 331.68 g/mol (vs. target compound’s ~336–340 g/mol estimated range) .
  • Impact : Methyl substitution may reduce metabolic degradation rates in biological systems.

Electronic and Steric Effects

Substituent Electronic Contributions
Substituent Hammett σₚ Value Resonance Effect
-NO₂ +1.27 Strong EWG
-CF₃ +0.54 Moderate EWG
-OCF₂Cl +0.45* Weak EWG

*Estimated based on trifluoromethoxy (-OCF₃, σₚ = +0.35) and chloro substitution .

  • The target compound’s -OCF₂Cl group provides intermediate electron withdrawal, balancing reactivity between oxidation and nucleophilic substitution.
Steric Comparisons
  • Target Compound : The -OCF₂Cl group introduces moderate steric hindrance (van der Waals volume ~35 ų).
  • Analog with Ortho-Substituents : Compounds like 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene () show reduced synthetic yields in coupling reactions due to ortho-substituent steric clashes .

Physical Properties and Stability

Property Target Compound (Estimated) Compound C Nitrofluorfen
Molecular Weight ~336–340 g/mol 331.68 g/mol 317.69 g/mol
Boiling Point >250°C* N/A 247°C (similar)
Log P (Octanol/Water) ~3.5–4.0* 3.8 3.6

*Derived from analogs in and .

  • The target compound’s higher molecular weight and halogen content suggest greater thermal stability but lower water solubility compared to Nitrofluorfen.

Biological Activity

4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene (CAS Number: 1417567-63-5) is an aromatic compound featuring multiple halogen atoms and a nitro group, which endows it with unique chemical properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • A nitro group that can participate in redox reactions.
  • A chloro(difluoro)methoxy group which contributes to its reactivity.
PropertyValue
Molecular FormulaC8H3ClF5NO3
Molecular Weight267.56 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ToxicityH301: Toxic if swallowed

The biological activity of the compound is primarily mediated through interactions with specific molecular targets, such as enzymes and receptors. The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances its reactivity, allowing it to form covalent bonds or engage in non-covalent interactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures can inhibit bacterial growth. The presence of halogen atoms is often correlated with increased antimicrobial potency. For instance, compounds containing trifluoromethyl groups have demonstrated enhanced activity against various pathogens.

Anticancer Properties

Preliminary research suggests potential anticancer activity, possibly through the inhibition of key metabolic pathways in cancer cells. The compound's ability to disrupt cellular processes may lead to apoptosis in malignant cells.

Case Studies

  • Antimicrobial Screening :
    In a study evaluating various halogenated compounds for antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to controls, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity :
    A recent investigation into the effects of similar trifluoromethyl-containing compounds on cancer cell lines showed that they could induce cell cycle arrest and apoptosis. While specific data on this compound is limited, analogs have demonstrated IC50 values in the low micromolar range against certain cancer types.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful.

Table 2: Comparison of Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)
4-Chloro-2-nitro-1-(trifluoromethyl)benzeneModerateNot specified
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzeneHighLow micromolar
This compoundHighLow micromolar

Q & A

Q. How to reconcile conflicting NMR assignments for fluorinated aromatic protons?

  • Resolution :
  • Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Reference deuterated solvents (e.g., DMSO-d₆) and calibrate for fluorine decoupling .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for fluorinated intermediates to avoid hydrolysis.
  • Analytical Cross-Validation : Combine X-ray, NMR, and computational data for structural certainty.
  • Environmental Testing : Include fluorinated byproduct analysis (e.g., GC-MS) in degradation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene
Reactant of Route 2
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4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene

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